N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Description
The compound N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core. This structure is substituted at the 2-position with a 2,4-dimethoxybenzamide group and at the 5-position with a sulfanyl-linked carbamoyl methyl group attached to a 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-6-5-7-16(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-9-8-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWKUCCDLTUDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the dimethoxybenzamide and dimethylphenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzamide moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide exhibits significant antimicrobial activity. The thiadiazole moiety is known to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In vitro studies have shown that derivatives of thiadiazoles possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and exhibit antitumor activities in various cancer models .
Anti-inflammatory Effects
Thiadiazole compounds have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against clinical isolates of E. coli and S. aureus, suggesting its potential use as a novel antimicrobial agent .
- Anticancer Research : In vivo studies indicated that certain analogs of this compound could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs primarily differ in substituent groups on the thiadiazole ring, aromatic rings, and linker functionalities. Key comparisons include:
Table 1: Structural Comparison with Analogous Thiadiazole Derivatives
Key Observations:
- Linker Diversity : The sulfanyl-carbamoyl methyl linker in the target compound differs from the sulfonamide linkers in or ester groups in , which may alter metabolic stability and binding affinity.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~461 g/mol) is higher than simpler derivatives like methyl 4-{[5-(phenylcarbamoyl)-…} (369.4 g/mol, ), suggesting lower solubility. However, the methoxy groups may counterbalance this by improving hydrophilicity.
- Melting Points : While the target compound’s melting point is unreported, analogs with similar sulfanyl and carbamoyl groups (e.g., 7c–7f in ) exhibit melting points of 134–178°C, indicating moderate thermal stability.
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological potential, and relevant case studies.
Structural Overview
The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. The presence of a benzamide group and a dimethoxybenzene substituent enhances its chemical reactivity and biological activity. The thiadiazole moiety is recognized for its ability to form mesoionic systems that facilitate interactions with various biological targets.
Thiadiazole derivatives exhibit their biological effects through several mechanisms:
- Cell Membrane Penetration : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively, enhancing their bioavailability and interaction with intracellular targets .
- Enzyme Inhibition : Compounds like this compound have been shown to inhibit enzymes such as carbonic anhydrase and various kinases involved in cancer cell proliferation .
- Antiproliferative Activity : In vitro studies demonstrate that this compound can inhibit cell growth across various cancer cell lines by disrupting critical cellular processes .
Antimicrobial Properties
Thiadiazole derivatives are well-documented for their antimicrobial activities. The specific compound has exhibited:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Demonstrated antifungal activity against common pathogens.
Anticancer Activity
Research indicates that this compound shows significant anticancer potential:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer types.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study published in 2020 evaluated the cytotoxic properties of various thiadiazole derivatives against multiple cancer cell lines. The results showed that compounds with similar structural features exhibited moderate to good anticancer activity .
- Antimicrobial Efficacy : Another research highlighted the antibacterial effects of thiadiazole derivatives against resistant strains of bacteria. The study concluded that modifications in the thiadiazole structure could enhance antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for preparing N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Hydrazide formation : React 2,4-dimethoxybenzoic acid with hydrazine to form the corresponding hydrazide.
Thiadiazole ring closure : Treat the hydrazide with carbon disulfide (CS₂) and phosphoryl chloride (POCl₃) to generate the 1,3,4-thiadiazole core .
Sulfanyl linkage : Introduce the [(2,3-dimethylphenyl)carbamoyl]methyl sulfanyl group via nucleophilic substitution or coupling reactions, often using bases like triethylamine in dry THF .
Note: Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions and purity. For example, the thiadiazole proton signals typically appear at δ 7.5–8.5 ppm .
- X-ray crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles. and demonstrate successful resolution of similar thiadiazole derivatives with R factors < 0.05 .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (± 0.001 Da).
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity (e.g., antimicrobial or antitumor effects)?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies, doxorubicin for cytotoxicity).
- Docking studies : Use Glide XP (Schrödinger) to predict binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity validation : Ensure compound purity via HPLC (>98%) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
- Structural confirmation : Re-examine crystallographic data (e.g., twinning or disorder in crystals may lead to misinterpretation; use SHELXD for phase correction) .
- Biological replicates : Perform dose-response curves in triplicate to assess reproducibility .
Q. What strategies resolve crystallographic challenges (e.g., low-resolution data or twinning)?
- Methodological Answer :
- Data collection : Use synchrotron radiation for high-resolution datasets.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. For disordered regions, use PART and SUMP constraints .
- Validation : Check Rint (< 0.05) and CC½ (> 80%) to ensure data quality .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 2,4-dimethoxybenzamide with halogenated variants) and compare bioactivity .
- Computational modeling : Perform DFT calculations (Gaussian 16) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Data analysis : Use multivariate regression to identify key substituents influencing potency .
Q. What advanced methods are used to study ADME/Tox profiles?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition assays .
- In silico prediction : Apply SwissADME to estimate permeability (LogP), bioavailability, and PAINS alerts .
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and Ames test for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
